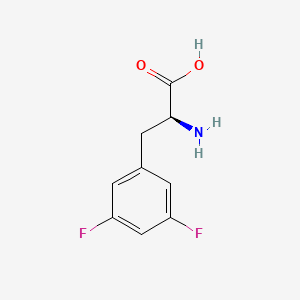

3,5-Difluoro-L-fenilalanina

Descripción general

Descripción

3,5-Difluoro-l-phenylalanine, also known as DFPA, is an aromatic amino acid . It’s used as a pharmaceutical intermediate . The molecular formula is C9H9F2NO2 and the molecular weight is 201.17 g/mol.

Synthesis Analysis

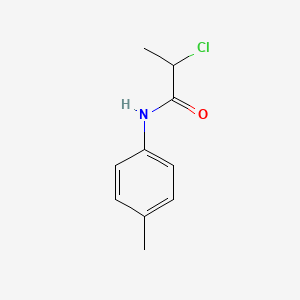

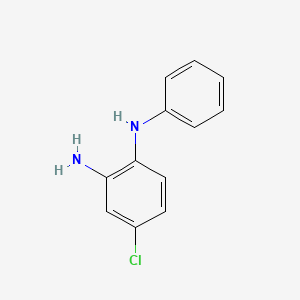

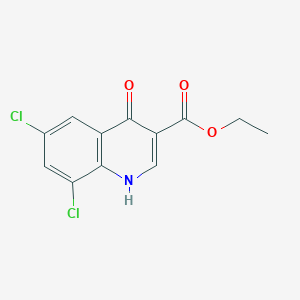

The synthesis of DL-3,5-DIFLUOROPHENYLALANINE can be achieved from 3,5-Difluorobenzyl bromide .Molecular Structure Analysis

The molecular structure of 3,5-Difluoro-l-phenylalanine consists of 9 carbon atoms, 9 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The ChemSpider ID is 2018696 .Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Difluoro-l-phenylalanine are not detailed in the search results, it’s worth noting that fluorinated amino acids are known to enhance the stability of protein folds and serve as valuable analogues for investigating enzyme kinetics, protein-protein, and ligand-receptor interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Difluoro-l-phenylalanine include a density of 1.4±0.1 g/cm3, a boiling point of 295.1±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has an enthalpy of vaporization of 56.5±3.0 kJ/mol and a flash point of 132.3±27.3 °C .Aplicaciones Científicas De Investigación

3,5-Difluoro-L-fenilalanina: Un análisis exhaustivo de las aplicaciones de la investigación científica:

Producción de péptidos de alta calidad

This compound se utiliza en la síntesis de péptidos de alta calidad. Los péptidos son cadenas cortas de aminoácidos que son esenciales en la investigación biológica y el desarrollo farmacéutico debido a su papel en varios procesos biológicos .

Intermediarios farmacéuticos

Este compuesto sirve como intermedio en la fabricación farmacéutica. Los intermediarios son componentes cruciales que se transforman a través de reacciones químicas para convertirse en ingredientes farmacéuticos activos .

Estudios de estructura y función de proteínas

La fluoración selectiva de aminoácidos como la this compound permite a los investigadores investigar la estabilidad, estructura y función de las proteínas. Esto es vital para comprender el comportamiento de las proteínas y diseñar fármacos que se dirijan a proteínas específicas .

Bioprocesamiento y cultivo celular

En bioprocesamiento y cultivo celular, la this compound se puede utilizar para estudiar procesos celulares y desarrollar terapias, especialmente en el campo de la terapia celular y genética .

Aplicaciones potenciales

Dado su papel en la síntesis de péptidos y los estudios de proteínas, la this compound puede tener aplicaciones potenciales en:

La literatura actual ofrece una visión de las aplicaciones de la this compound, pero existe un potencial para una mayor exploración en varios campos de la investigación científica.

Thermo Fisher Scientific - 3,5-Difluoro-N-Fmoc-L-phenylalanine Thermo Fisher Scientific - N-Boc-3,5-difluoro-L-phenylalanine Walsh Medical Media - Fluorinated Aromatic Amino Acids and its Therapeutic Applications Thermo Fisher Scientific - N-Boc-3,5-difluoro-L-phenylalanine Fisher Scientific - N-Boc-3,5-difluoro-L-phenylalanine

Safety and Hazards

Direcciones Futuras

The unique physical and chemical properties of 3,5-Difluoro-l-phenylalanine have gained attention in the scientific community. Its role in enhancing the stability of protein folds and its use as a valuable analogue for investigating various biological processes suggest potential for future therapeutic applications .

Mecanismo De Acción

Target of Action

3,5-Difluoro-l-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological processes.

Mode of Action

As a derivative of phenylalanine, it may interact with the same targets as phenylalanine, but the presence of fluorine atoms could alter its interactions and resulting changes .

Biochemical Pathways

Given its structural similarity to phenylalanine, it may be involved in similar pathways, such as protein synthesis and the production of other bioactive molecules .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

As a derivative of phenylalanine, it may have similar effects, but the presence of fluorine atoms could potentially alter these effects .

Propiedades

IUPAC Name |

(2S)-2-amino-3-(3,5-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGMPXZFCIHYIR-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351997 | |

| Record name | 3,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

31105-91-6 | |

| Record name | 3,5-Difluoro-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31105-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-difluoro-l-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-bis[(4-methylphenyl)diazenyl]methanamine](/img/structure/B1581941.png)

![1-[(2R,4S,5R)-4-hydroxy-5-(tritiooxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1581946.png)